molecular formula C15H12N4O4S B11533153 (2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11533153
M. Wt: 344.3 g/mol
InChI Key: JXIBOCKLAGQPCJ-FRKPEAEDSA-N
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Description

The compound (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a furan ring, a thiazolidinone ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-halo acid.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the thiazolidinone derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include furanones or nitrophenols.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted thiazolidinones or furans.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with various proteins and enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their anti-diabetic properties.

    Nitrofuran Derivatives: Compounds with a nitrofuran structure are known for their antimicrobial activity.

Uniqueness

    Structural Complexity: The combination of a furan ring, nitrophenyl group, and thiazolidinone ring in a single molecule is unique.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12N4O4S/c1-9-6-10(2-4-12(9)19(21)22)13-5-3-11(23-13)7-16-18-15-17-14(20)8-24-15/h2-7H,8H2,1H3,(H,17,18,20)/b16-7+

InChI Key

JXIBOCKLAGQPCJ-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)CS3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=NN=C3NC(=O)CS3)[N+](=O)[O-]

Origin of Product

United States

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